molecular formula C18H25N5O5 B5107957 N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide

N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide

Cat. No. B5107957
M. Wt: 391.4 g/mol
InChI Key: CVFPIEQCOABCCB-UHFFFAOYSA-N
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Description

N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide, also known as NAPA, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Mechanism of Action

N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide works by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. PARP is activated in response to DNA damage and facilitates the repair of single-strand breaks in DNA. However, excessive activation of PARP can lead to depletion of the cellular energy source, nicotinamide adenine dinucleotide (NAD+), and ultimately cell death. N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide inhibits PARP activity and prevents the depletion of NAD+, leading to improved cell survival.
Biochemical and Physiological Effects:
Inhibition of PARP by N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been shown to have several biochemical and physiological effects. It reduces DNA damage and enhances DNA repair mechanisms, leading to improved cell survival. N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide also reduces inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for precise targeting of this enzyme. It is also relatively stable and can be easily synthesized in large quantities. However, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been found to have some off-target effects, which may limit its use in certain applications.

Future Directions

For N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide research include the development of more potent and selective PARP inhibitors, exploring its potential therapeutic applications in other diseases, and further understanding its mechanism of action.

Synthesis Methods

N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide is synthesized by the reaction of 5-(4-acetyl-1-piperazinyl)-2-nitrobenzoic acid with 4-morpholineethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. Additionally, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been investigated for its anti-inflammatory properties in conditions such as colitis and sepsis.

properties

IUPAC Name

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-14(24)21-4-6-22(7-5-21)15-2-3-17(23(26)27)16(12-15)19-18(25)13-20-8-10-28-11-9-20/h2-3,12H,4-11,13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFPIEQCOABCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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